4-(Isopropylsulfonyl)-1h-imidazole
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Overview
Description
4-(Isopropylsulfonyl)-1h-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an isopropylsulfonyl group attached to the fourth position of the imidazole ring. Imidazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropylsulfonyl)-1h-imidazole typically involves the sulfonylation of 1H-imidazole. One common method is the reaction of 1H-imidazole with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Isopropylsulfonyl)-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Isopropylsulfonyl)-1h-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylsulfonyl)-1h-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound interferes with the normal functioning of microbial cells, leading to their death or inhibition.
Comparison with Similar Compounds
1H-Imidazole: The parent compound without the isopropylsulfonyl group.
4-(Methylsulfonyl)-1H-imidazole: A similar compound with a methylsulfonyl group instead of an isopropylsulfonyl group.
4-(Ethylsulfonyl)-1H-imidazole: A compound with an ethylsulfonyl group.
Uniqueness: 4-(Isopropylsulfonyl)-1h-imidazole is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-propan-2-ylsulfonyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGOJLIGBLCKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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